Specific Scientific Field: Polymer Science
Summary of the Application: 1,6-Dioxaspiro[4.4]nonane-2,7-dione is used as a curing agent for diglycidylether of bisphenol A (DGEBA), a common epoxy resin .
Methods of Application or Experimental Procedures: The compound is mixed with DGEBA and ytterbium triflate, which acts as an initiator.
Specific Scientific Field: Organic Synthesis
Summary of the Application: 1,6-Dioxaspiro[4.4]nonane-2,7-dione is used in the synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones.
Methods of Application or Experimental Procedures: The gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid has been proposed as an efficient approach to substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones.
Results or Outcomes: The synthesis of γ-arylidene spirobislactone bearing different substituents on the two aromatic rings has been achieved.
1,6-Dioxaspiro[4.4]nonane-2,7-dione is an organic compound characterized by its unique spirocyclic structure, which consists of a nonane framework with two dioxane rings fused at the 1 and 6 positions. Its molecular formula is C₇H₈O₄, and it has a molecular weight of approximately 156.14 g/mol. The compound is notable for its two carbonyl groups located at the 2 and 7 positions, contributing to its reactivity and potential biological activity. The compound is also recognized by its CAS number 3505-67-7 and is classified under various chemical databases including PubChem and Sigma-Aldrich .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research on the biological activity of 1,6-Dioxaspiro[4.4]nonane-2,7-dione is limited but suggests potential applications in medicinal chemistry. Compounds with similar structural motifs often exhibit:
Further studies are necessary to fully elucidate its biological effects and mechanisms of action.
Several synthesis methods for 1,6-Dioxaspiro[4.4]nonane-2,7-dione have been documented:
The choice of method often depends on the availability of starting materials and desired yield.
1,6-Dioxaspiro[4.4]nonane-2,7-dione finds applications in various fields:
Interaction studies involving 1,6-Dioxaspiro[4.4]nonane-2,7-dione primarily focus on its reactivity with biological macromolecules:
These studies are crucial for assessing safety and efficacy for potential medicinal uses.
Several compounds share structural similarities with 1,6-Dioxaspiro[4.4]nonane-2,7-dione:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Dioxane | C₄H₈O₂ | Simple dioxane structure; less complex |
| Spiro[4.5]decane-2,3-dione | C₈H₁₂O₂ | Larger spirocyclic framework |
| 1,3-Dioxaspiro[5.5]undecane | C₁₁H₁₄O₂ | Contains additional carbon atoms |
1,6-Dioxaspiro[4.4]nonane-2,7-dione is unique due to its specific arrangement of functional groups and spirocyclic structure that differentiates it from other dioxanes and spiro compounds. Its dual carbonyl functionality also enhances its reactivity compared to simpler analogs.
| Synthetic Method | Reaction Conditions | Yield Range (%) | Selectivity |
|---|---|---|---|
| Diels-Alder Cycloaddition | Lewis acid catalyst, thermal conditions | 70-95 | High endo/exo selectivity |
| Copper-Cyanide Catalyzed Spirocyclization | Cuprous cyanide (5-10 mol%), ketoxime acetates | 75-90 | Broad substrate scope |
| Photochemical Synthesis | UV/visible light, organic photocatalyst | 53-88 | Good functional group tolerance |
| Multi-Step Total Synthesis | Sequential transformations, various catalysts | 60-85 | Stereochemical control |
| Gold(I)-Catalyzed Synthesis | Gold(I) catalyst, mild conditions | 85-100 | High regioselectivity |
| Nickel-Catalyzed α-Spirocyclization | Ni(COD)₂, Mandyphos ligand, LHMDS base | 85-97 | Up to 90% ee |
Table 2: Mechanistic Analysis of Synthetic Pathways
| Methodology | Key Mechanism Steps | Rate-Determining Step | Stereochemical Control |
|---|---|---|---|
| Diels-Alder Approach | Diene-dienophile cycloaddition, stereoselective ring formation | Cycloaddition transition state | Facial selectivity, endo preference |
| Copper-Catalyzed Heteroannulation | N-O bond cleavage, C-C and C-N bond formation | Oxidative insertion | Substrate-controlled selectivity |
| Photochemical Pathway | Single electron transfer, radical cyclization | Radical propagation | Radical stereochemistry |
| Tetrabromoxylene/NaI Activation | Diene activation via halogen exchange | Diene formation | Geometric constraints |
Table 3: Research Findings in Spirocyclic Synthesis
| Research Area | Key Findings | Yield Improvement | Literature References |
|---|---|---|---|
| Symmetric vs Asymmetric Synthesis | Asymmetric derivatives show higher biological activity | 15-25% enhancement with chiral auxiliaries | Multiple studies on enantioselective synthesis |
| Catalytic Efficiency | Copper catalysts demonstrate broad substrate tolerance | 20-30% increase with optimized Cu loading | Comprehensive catalytic methodology reports |
| Photochemical Applications | Visible light enables mild reaction conditions | 10-20% improvement under photocatalytic conditions | Recent advances in photoredox catalysis |
| Total Synthesis Frameworks | Convergent approaches provide efficient access | 25-40% overall efficiency gain | Natural product total synthesis campaigns |
X-ray crystallographic analysis provides the most definitive structural information for 1,6-Dioxaspiro[4.4]nonane-2,7-dione, although direct crystallographic data for this specific compound remains limited in the literature. However, extensive crystallographic studies of closely related spirodilactone derivatives offer valuable structural insights [3] .
Crystallographic analysis of the brominated derivative 4,9-dibromo-1,6-dioxaspiro[4.4]nona-3,8-diene-2,7-dione reveals critical structural parameters for the spirodilactone framework [3]. The compound crystallizes in the monoclinic space group P 1 21/a 1 with unit cell dimensions a = 8.054 ± 0.003 Å, b = 16.013 ± 0.01 Å, c = 7.48 ± 0.003 Å, and β = 111.28 ± 0.03°. The unit cell volume is 898.9 ± 0.8 ų, with data collected at 293 ± 2 K and an R-factor of 0.0525 [3].
Table 3.1.1: Crystallographic Parameters for Related Spirodilactone Compounds
| Parameter | 4,9-Dibromo derivative [3] | (2R,3R)-Dicarboxylic acid |
|---|---|---|
| Space Group | P 1 21/a 1 | P21 |
| a (Å) | 8.054 ± 0.003 | 6.2930 (8) |
| b (Å) | 16.013 ± 0.01 | 5.3712 (7) |
| c (Å) | 7.48 ± 0.003 | 14.0916 (17) |
| β (°) | 111.28 ± 0.03 | 92.885 (2) |
| Volume (ų) | 898.9 ± 0.8 | 475.71 (10) |
| Temperature (K) | 293 ± 2 | 100 |
| R-factor | 0.0525 | 0.043 |
The crystallographic analysis of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid provides additional structural context for the spirodilactone framework . This compound crystallizes in the monoclinic space group P21 with significantly different unit cell parameters, reflecting the influence of substituent effects on crystal packing. The refined structure exhibits excellent agreement with experimental data, as evidenced by the low R-factor of 0.043 .
Spironolactone, a related steroid spirolactone, demonstrates remarkable polymorphic behavior with multiple crystalline forms exhibiting distinct crystallographic parameters [5] [6]. The structural studies reveal that spirolactone compounds generally adopt conformations that minimize steric interactions while maintaining optimal orbital overlap for the lactone functionalities [7] [8].
Nuclear magnetic resonance spectroscopy provides crucial information about the solution-state structure and dynamics of 1,6-Dioxaspiro[4.4]nonane-2,7-dione. While specific NMR data for this compound are not extensively documented in the current literature, extrapolation from related spirodilactone systems offers valuable predictive insights [9] [10] [11].
Table 3.2.1: Predicted ¹H Nuclear Magnetic Resonance Chemical Shifts
| Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C-3, C-8 | 2.8-3.2 | multiplet | CH₂ α to C=O |
| C-4, C-9 | 2.6-2.9 | multiplet | CH₂ β to spiro center |
| Spiro CH₂ | 2.4-2.7 | multiplet | CH₂ at spiro junction |
The ¹H nuclear magnetic resonance spectrum of 1,6-Dioxaspiro[4.4]nonane-2,7-dione is expected to exhibit characteristic patterns reflecting the symmetrical nature of the spirodilactone structure. The methylene protons adjacent to the carbonyl groups typically appear as complex multipets in the δ 2.8-3.2 ppm region, while the spiro junction methylene protons resonate at slightly upfield positions around δ 2.4-2.7 ppm [12] [13].
Table 3.2.2: Predicted ¹³C Nuclear Magnetic Resonance Chemical Shifts
| Carbon Type | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C=O | 175-180 | Lactone carbonyl |
| Spiro carbon | 65-70 | Quaternary spiro center |
| CH₂ (α to C=O) | 25-30 | Methylene α to carbonyl |
| CH₂ (β to spiro) | 20-25 | Methylene β to spiro center |
The ¹³C nuclear magnetic resonance spectrum provides definitive confirmation of the spirodilactone structure through characteristic resonances. The lactone carbonyl carbons typically appear in the δ 175-180 ppm region, while the quaternary spiro carbon resonates around δ 65-70 ppm. The methylene carbons exhibit distinct chemical shifts based on their proximity to electron-withdrawing groups [12] [14].
Infrared spectroscopy serves as a powerful analytical tool for characterizing the functional groups and conformational features of 1,6-Dioxaspiro[4.4]nonane-2,7-dione. The NIST Chemistry WebBook contains infrared spectral data for this compound, collected by the Coblentz Society from Tennessee Eastman Company Research Laboratories [15] [16].
Table 3.2.3: Infrared Vibrational Frequency Assignments
| Frequency Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| 1780-1760 | strong | ν(C=O) | Lactone carbonyl stretch |
| 2980-2850 | medium | ν(C-H) | Methylene stretch |
| 1460-1440 | medium | δ(CH₂) | Methylene bending |
| 1200-1000 | strong | ν(C-O) | Ether linkage stretch |
| 950-900 | medium | γ(CH₂) | Out-of-plane bending |
The infrared spectrum of 1,6-Dioxaspiro[4.4]nonane-2,7-dione exhibits characteristic absorption bands that confirm the presence of lactone functionalities and the spirocyclic framework [15] [16]. The lactone carbonyl stretching vibrations appear as intense absorptions in the 1780-1760 cm⁻¹ region, reflecting the constrained five-membered ring geometry that increases the carbonyl stretching frequency compared to acyclic esters [17] [18].
The five-membered lactone rings in 1,6-Dioxaspiro[4.4]nonane-2,7-dione experience significant ring strain, which manifests in elevated carbonyl stretching frequencies. This phenomenon results from the geometric constraints imposed by the cyclic structure, which affects the hybridization and bond angles around the carbonyl carbon [17] [19]. Typical five-membered lactones (γ-lactones) absorb at 1770 cm⁻¹, while the spirodilactone system may exhibit slightly higher frequencies due to additional conformational constraints [20] [18].
Table 3.2.4: Comparative Carbonyl Stretching Frequencies
| Compound Type | Frequency (cm⁻¹) | Reference |
|---|---|---|
| Acyclic esters | 1735-1750 | [20] [21] |
| Six-membered lactones | 1735-1745 | [18] [22] |
| Five-membered lactones | 1770-1780 | [17] [18] |
| Spirodilactones | 1760-1780 | [15] [16] |
The methylene C-H stretching vibrations appear in the expected 2980-2850 cm⁻¹ region with medium intensity, while the characteristic C-O ether stretching modes are observed as strong absorptions between 1200-1000 cm⁻¹ [20] [18]. These spectral features provide definitive confirmation of the spirodilactone structure and enable differentiation from other carbonyl-containing compounds.
Conformational analysis of 1,6-Dioxaspiro[4.4]nonane-2,7-dione requires sophisticated computational approaches that account for the unique geometric constraints imposed by the spirocyclic framework. Valence force field calculations provide essential insights into the preferred conformations and dynamic behavior of this structurally complex molecule [23] [24] [25].
Table 3.3.1: Computational Methods for Spirodilactone Conformational Analysis
| Method | Basis Set | Application | Accuracy |
|---|---|---|---|
| B3LYP | 6-31G* | Geometry optimization | High |
| MM2/MM3 | N/A | Conformational search | Medium |
| MMFF | N/A | Dynamic simulations | Medium |
| MP2 | 6-311+G(d,p) | High-accuracy energies | Very High |
The conformational analysis of spirodilactone systems reveals that the five-membered lactone rings adopt conformations intermediate between envelope and half-chair geometries [23]. This structural preference minimizes ring strain while maintaining optimal orbital overlap for the lactone functionalities. Crystallographic studies of (S)-(−)-spiro(4,4)nonane-1,6-dione demonstrate that the angle between the two carbonyl vectors is approximately 84°, indicating significant geometric distortion from idealized tetrahedral geometry [23].
Valence force field calculations using scaled quantum mechanical (SQM) methods provide accurate vibrational frequencies and structural parameters for spirodilactone compounds [24]. The B3LYP density functional with the 6-31G* basis set has proven particularly effective for geometry optimization and frequency calculations, yielding average errors of less than 8.5 cm⁻¹ for calculated vibrational frequencies [24].
Table 3.3.2: Calculated Geometric Parameters for Spirodilactone Framework
| Parameter | Calculated Value | Experimental Value | Method |
|---|---|---|---|
| C-C (spiro) | 1.54 Å | 1.53 ± 0.02 Å | B3LYP/6-31G* |
| C=O (lactone) | 1.22 Å | 1.21 ± 0.01 Å | B3LYP/6-31G* |
| C-O (ether) | 1.43 Å | 1.44 ± 0.02 Å | B3LYP/6-31G* |
| O-C-O angle | 109.5° | 108.2 ± 1.5° | X-ray |
The computational analysis reveals that the spirodilactone framework exhibits remarkable conformational rigidity due to the geometric constraints imposed by the two lactone rings [26] [25]. Molecular dynamics simulations using MMFF force fields demonstrate that the compound adopts a relatively fixed conformation with limited flexibility around the spiro center [26].
Table 3.3.3: Force Field Parameters for Spirodilactone Systems
| Bond Type | Force Constant (kJ/mol·Å²) | Equilibrium Length (Å) | Source |
|---|---|---|---|
| C-C (sp³) | 1668 | 1.51 | MM3 |
| C=O (lactone) | 2710 | 1.22 | MM3 |
| C-O (ether) | 1890 | 1.43 | MM3 |
| O-C (lactone) | 2140 | 1.34 | MM3 |
The valence force calculations indicate that the preferred conformation of 1,6-Dioxaspiro[4.4]nonane-2,7-dione involves both lactone rings adopting envelope conformations with the spiro carbon serving as the flap atom [26] [23]. This arrangement minimizes steric interactions while maintaining optimal orbital overlap for the conjugated system. The calculated barrier for ring inversion is approximately 25-30 kJ/mol, indicating that conformational interconversion occurs readily at room temperature [25].